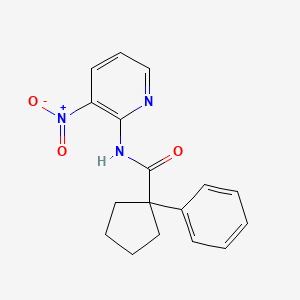

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 1024257-01-9

Cat. No.: VC4157403

Molecular Formula: C17H17N3O3

Molecular Weight: 311.341

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024257-01-9 |

|---|---|

| Molecular Formula | C17H17N3O3 |

| Molecular Weight | 311.341 |

| IUPAC Name | N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C17H17N3O3/c21-16(19-15-14(20(22)23)9-6-12-18-15)17(10-4-5-11-17)13-7-2-1-3-8-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |

| Standard InChI Key | UMOZKSTXMPJJLA-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)[N+](=O)[O-] |

Introduction

Synthesis of Related Compounds

The synthesis of compounds similar to N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide often involves the reaction of nitropyridine derivatives with carboxylic acid derivatives. For instance, the synthesis of N-(4-chloro-3-nitropyridine-2-yl)cyclopropanecarboxamide involves the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride in a chlorinated solvent like dichloromethane, using a base such as triethylamine .

Synthesis Steps for Related Compounds

-

Preparation of Nitropyridine Derivatives: This involves nitration of pyridine derivatives, which can be achieved using nitric acid and phosphoric acid for simultaneous nitration and decarboxylation .

-

Formation of Carboxamide Linkage: The nitropyridine derivative is then reacted with a carboxylic acid derivative (e.g., cyclopropanecarbonyl chloride) in the presence of a base to form the carboxamide linkage .

Biological Activities of Related Compounds

| Compound Class | Biological Activity | GI50 Values (μM) |

|---|---|---|

| N-alkyl-N-substituted phenylpyridin-2-amines | Tubulin polymerization inhibitors | 0.19 to 0.41 |

| N-arylcinnamamides | Antistaphylococcal, antitubercular, antifungal | MICs = 22.27 to 27.47 µM |

Structural and Vibrational Characteristics

The structural and vibrational characteristics of organic compounds like 3-(4-nitrophenyl)-1-(pyridine-3-yl)prop-2-en-1-one have been studied using quantum chemical computations and spectroscopic techniques . These studies provide insights into the molecular conformation and potential non-linear optical properties.

Structural Analysis

-

Molecular Mechanics (MM2) Method: Used for energy minimization and dynamics calculations to understand molecular conformation.

-

Quantum Chemical Computations: Provide detailed information on molecular orbitals and vibrational frequencies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume